molecular formula C9H15NO4 B2725480 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 845546-30-7

1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2725480
CAS No.: 845546-30-7
M. Wt: 201.222
InChI Key: OMDJRWSVGLMXRI-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It belongs to the class of 5-oxopyrrolidine-3-carboxylic acid derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential . While the specific biological applications and mechanism of action for this exact compound require further research, analogues within this chemical family are actively investigated for their promising pharmacological properties. Scientific literature indicates that 5-oxopyrrolidine derivatives demonstrate significant research interest due to their antimicrobial and anticancer activities . For instance, related compounds have shown promising activity against multidrug-resistant Gram-positive bacteria like Staphylococcus aureus and drug-resistant fungal pathogens such as Candida auris . Other studies highlight that 1-substituted 5-oxopyrrolidine-3-carboxylic acids can possess analgesic and antihypoxic effects of varying strength . The structural versatility of the 5-oxopyrrolidine core makes it an attractive scaffold for the development of novel bioactive molecules, positioning this compound as a valuable building block for further chemical exploration and biological screening . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(5-14-2)10-4-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDJRWSVGLMXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve the modulation of specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., hydroxyl, methoxy) enhance antioxidant activity by stabilizing free radicals, as seen in 1-(5-chloro-2-hydroxyphenyl) derivatives .
  • Halogen substituents (Cl, Br, F) increase molecular polarity and may improve binding to biological targets .

Antioxidant Activity Comparison

Antioxidant activity data from DPPH radical scavenging and reducing power assays highlight substituent-dependent trends:

Compound Name DPPH Scavenging (% vs. Ascorbic Acid) Reducing Power (OD at 700 nm) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 150% N/A
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one 135% 1.149
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid N/A 1.675
Ascorbic Acid (Control) 100% 0.850

Notable Findings:

  • Heterocyclic moieties (e.g., oxadiazole, triazole) at position 4 synergize with the chloro-hydroxyphenyl group to enhance radical scavenging .
  • Free carboxylic acid groups correlate with higher reducing power, as seen in compound 6 (OD = 1.675) .
  • The target compound’s methoxypropan-2-yl group lacks direct data but may reduce antioxidant efficacy compared to hydroxylated analogs due to lower electron donation.

Physicochemical Properties :

Compound Name Melting Point (°C) Solubility LogP (Predicted)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 145–146 Moderate in DMSO 1.2
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid 159 Low in water 0.8
This compound N/A High in organic solvents 1.5 (estimated)

Implications :

    Biological Activity

    1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C9H15NO4C_9H_{15}NO_4 and a molecular weight of approximately 201.22 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.

    The compound is characterized by the following properties:

    PropertyValue
    Molecular FormulaC9H15NO4
    Molecular Weight201.22 g/mol
    CAS NumberNot specifically listed
    StructureChemical Structure

    Antimicrobial Activity

    Recent studies have shown that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. Notably, research highlighted the activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

    Mechanism of Action:
    The antimicrobial efficacy is hypothesized to stem from the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.

    Anticancer Activity

    In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, including A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

    Case Study:
    A specific derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed promising results in inhibiting tumor growth in A549 cell cultures. The study utilized various assays to assess cell viability and proliferation, confirming the compound's potential as an anticancer agent.

    Summary of Key Studies

    • Study on Antimicrobial Properties:
      • Focused on the effectiveness of novel derivatives against multidrug-resistant strains.
      • Utilized broth microdilution techniques for screening .
    • Anticancer Assessment:
      • Evaluated the cytotoxicity in A549 cells.
      • Demonstrated significant inhibition of cell growth with specific derivatives .
    • Pharmacokinetics and Toxicology:
      • Further research is needed to establish the pharmacokinetic profile and potential toxicity of these compounds in vivo.

    Q & A

    Q. What are the established synthetic routes for 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid, and what are the critical reaction parameters?

    The compound is synthesized via cyclization reactions between itaconic acid and amines. For example, analogous derivatives like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are prepared by refluxing 2,4-difluoroaniline with itaconic acid in water, followed by purification via acid-base extraction . Key parameters include:

    • Temperature : Reflux conditions (100°C for aqueous reactions).
    • Catalysts : Sulfuric acid for esterification steps (e.g., converting carboxylic acid to methyl ester intermediates) .
    • Purification : Sequential filtration, NaOH dissolution, and acidification to pH 2 for crystallization .

    Q. How is the structural integrity of this compound confirmed in synthetic workflows?

    Characterization relies on:

    • ¹H/¹³C NMR : To verify substituent positions and ring formation.
    • FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the lactam ring) .
    • Elemental analysis : Validates purity and stoichiometry .

    Q. What preliminary biological activities are reported for pyrrolidinone derivatives structurally related to this compound?

    Analogous compounds exhibit diverse bioactivities:

    • Analgesic effects : Aromatic/heterocyclic substituents at the 1-position enhance activity (e.g., 1-aryl derivatives) .
    • Anticancer potential : Pyrimidine- and hydrazide-functionalized derivatives show cytotoxicity in 2D/3D cell models .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve cyclization efficiency and yield?

    • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization kinetics compared to water .
    • Microwave-assisted synthesis : Reduces reaction time for analogous pyrrolidinones, improving yield by 15–20% .
    • Catalyst screening : Lewis acids (e.g., ZnCl₂) or enzyme-mediated approaches could mitigate side reactions .

    Q. What strategies resolve discrepancies in bioactivity data across studies for structurally similar compounds?

    Contradictions often arise from:

    • Substituent effects : For example, 1-(2-hydroxy-5-methylphenyl) derivatives show moderate antioxidant activity, while 1-(3-chlorobenzyl) analogs prioritize analgesic effects .
    • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and use 3D cell models to better mimic in vivo conditions .

    Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

    • Docking studies : Predict binding affinity to biological targets (e.g., neutrophil elastase inhibitors ).
    • QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity .
    • MD simulations : Assess stability of ligand-target complexes over time .

    Q. What functionalization strategies enable diversification of the pyrrolidinone core for SAR studies?

    • Esterification/hydrazidation : Methanol/H₂SO₄ converts the carboxylic acid to esters, enabling hydrazide formation for condensation reactions .
    • Amidation : Coupling with amines (e.g., 3,5-difluoroaniline) via carbodiimide chemistry yields carboxamide derivatives .
    • Heterocyclic fusion : Introducing pyrimidine or benzofuran moieties enhances π-π stacking interactions with biological targets .

    Methodological Considerations

    Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

    • HPLC-MS : Detects trace intermediates and byproducts.
    • TLC monitoring : Tracks reaction progress using silica gel plates and UV visualization .
    • Melting point analysis : Confirms crystalline purity .

    Q. How are in vitro bioactivity assays tailored for pyrrolidinone derivatives?

    • Antioxidant testing : DPPH radical scavenging assays at 517 nm .
    • Cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., HepG2, MCF-7) using ATP-based luminescence .
    • Enzyme inhibition : Fluorescence-based assays for targets like elastase or COX-2 .

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